molecular formula C19H16BrN2OS+ B14920332 7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium

7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium

Cat. No.: B14920332
M. Wt: 400.3 g/mol
InChI Key: GZPUQFPVFSDDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium: is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include bromine, phenyl derivatives, and thiazole precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C19H16BrN2OS+

Molecular Weight

400.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone

InChI

InChI=1S/C19H16BrN2OS/c20-16-8-6-15(7-9-16)18(23)12-21-10-11-22-17(13-24-19(21)22)14-4-2-1-3-5-14/h1-9,13H,10-12H2/q+1

InChI Key

GZPUQFPVFSDDMB-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N1CC(=O)C3=CC=C(C=C3)Br)SC=C2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.